4-Chloro-2,5-dimethoxyphenethylamine hydrochloride, also known as 4-Cl-2,5-DMA HCl, is a synthetic chemical belonging to the phenethylamine and amphetamine class. Its structure is closely related to the psychedelic drug 2,5-dimethoxy-4-chloroamphetamine (DOC) []. Research on 4-Cl-2,5-DMA HCl primarily focuses on its chemical and forensic properties, including its identification in seized materials and differentiation from similar compounds [, ].
Studies in rodents suggest that 4-Cl-2,5-DMA HCl may have high addictive potential, exhibiting reinforcing and rewarding effects similar to other drugs of abuse []. Additionally, a case report describes a human fatality associated with the use of a closely related compound, raising concerns about the potential toxicity of 4-Cl-2,5-DMA HCl []. However, further research is needed to confirm these findings and fully understand the risks associated with this substance in humans.
2,5-Dimethoxy-4-chlorophenethylamine hydrochloride, commonly referred to as 2,5-dimethoxy-4-chloroamphetamine (DOC), is a synthetic compound belonging to the phenethylamine and amphetamine classes. It was first synthesized by Alexander Shulgin and is known for its psychedelic properties. The chemical formula for this compound is C₁₁H₁₆ClNO₂, with a molar mass of approximately 229.70 g/mol . Its structure features two methoxy groups at the 2 and 5 positions of the aromatic ring, and a chlorine atom at the 4 position, which significantly influences its pharmacological activity.
The biological activity of 2,5-dimethoxy-4-chlorophenethylamine hydrochloride is primarily characterized by its psychedelic effects. It exhibits a strong affinity for serotonin receptors, specifically acting as a partial agonist at the 5-HT₂A receptor . This action is responsible for its hallucinogenic properties, which can include visual and auditory distortions, altered perception of time, and emotional shifts. The effective dose range for DOC typically lies between 0.2 to 7.0 mg, with effects peaking around 4 to 8 hours post-administration .
The synthesis of 2,5-dimethoxy-4-chlorophenethylamine hydrochloride generally involves several steps:
Specific methods may vary based on laboratory protocols but typically involve standard organic synthesis techniques such as refluxing with chlorinating agents or utilizing protecting groups during methoxy group introduction .
Studies have shown that DOC interacts selectively with serotonin receptors, particularly enhancing activity at the 5-HT₂A receptor. This interaction is crucial for its hallucinogenic effects. Furthermore, research indicates that DOC may influence dopamine pathways as well, potentially affecting mood and cognition . Interaction studies also highlight that DOC can exhibit varying effects based on dosage and individual physiological differences.
Several compounds share structural similarities with 2,5-dimethoxy-4-chlorophenethylamine hydrochloride, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Dimethoxyamphetamine | Two methoxy groups at positions 2 and 5 | Less potent than DOC; primarily stimulant effects |
| 2C-C (2,5-Dimethoxy-4-chlorophenethylamine) | Similar structure with distinct effects | Known hallucinogen; less selective than DOC |
| 2C-I (2,5-Dimethoxy-4-iodophenethylamine) | Iodine substitution instead of chlorine | Exhibits strong psychedelic effects; more potent than DOC |
| DOM (2,5-Dimethoxy-4-methylamphetamine) | Methyl group at position 4 | More potent than DOC; longer duration of action |
These compounds illustrate variations in potency and receptor selectivity due to different substituents on the phenethylamine backbone. The presence of halogens or alkyl groups significantly alters their pharmacological profiles while maintaining some structural similarities with DOC .
2,5-Dimethoxy-4-chlorophenethylamine hydrochloride represents a substituted phenethylamine derivative characterized by specific structural modifications to the aromatic ring system [1]. The compound features a phenyl ring with methoxy substituents at the 2 and 5 positions, a chlorine atom at the 4 position, and a 2-aminoethyl side chain [1] [14]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine hydrochloride [1].
The molecular structure consists of a benzene ring core with three distinct functional group modifications that define its chemical identity [1] [14]. The two methoxy groups (-OCH₃) are positioned ortho and meta to each other on the aromatic ring, while the chlorine substituent occupies the para position relative to one methoxy group [1]. The ethylamine side chain extends from the aromatic system, providing the basic amino functionality that forms the hydrochloride salt [2].
Alternative nomenclature systems recognize this compound under several synonymous names including 4-chloro-2,5-dimethoxyphenethylamine hydrochloride and benzeneethanamine, 4-chloro-2,5-dimethoxy-, hydrochloride [1] [2]. The compound is also referenced in chemical databases using the simplified designation of the parent free base structure [1] [14].
The melting point of 2,5-dimethoxy-4-chlorophenethylamine hydrochloride has been consistently reported as 220-221°C, representing a key physical constant for compound identification and purity assessment [10] [12]. This relatively high melting point reflects the ionic nature of the hydrochloride salt formation and the stabilizing interactions within the crystal lattice [10]. The melting point data serves as a crucial analytical parameter for pharmaceutical and forensic laboratories conducting identification procedures [12].
The hydrochloride salt formation significantly enhances the aqueous solubility compared to the parent free base structure [4]. Polar protic solvents generally demonstrate favorable dissolution characteristics due to the ionic nature of the hydrochloride salt [4]. The compound exhibits limited solubility in nonpolar organic solvents, consistent with the presence of the ionic hydrochloride functionality [4].
Methanol and ethanol serve as effective solvents for analytical sample preparation, with the compound demonstrating good dissolution characteristics in these alcoholic media [4]. The solubility profile influences analytical method development for chromatographic techniques and spectroscopic analysis [4]. Aqueous solutions maintain stability under standard laboratory conditions, facilitating quantitative analytical procedures [4].
The crystalline form of 2,5-dimethoxy-4-chlorophenethylamine hydrochloride exhibits characteristic properties typical of organic hydrochloride salts [15]. The crystal structure incorporates hydrogen bonding networks between the protonated amine functionality and the chloride counterion [15]. These intermolecular interactions contribute to the overall stability and physical properties of the solid-state material [15].
Crystallographic analysis reveals ordered packing arrangements that influence the compound's physical characteristics including melting point and solubility behavior [15]. The presence of multiple hydrogen bond donors and acceptors within the structure facilitates the formation of extended three-dimensional networks in the crystal lattice [15].
The molecular formula for the free base form of 2,5-dimethoxy-4-chlorophenethylamine is C₁₀H₁₄ClNO₂, corresponding to a molecular weight of 215.67 grams per mole [1] [14]. This empirical formula accounts for ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure [1] [14]. The hydrochloride salt form incorporates an additional hydrogen chloride molecule, yielding the formula C₁₀H₁₅Cl₂NO₂ with a molecular weight of 252.14 grams per mole [2] [7].
The molecular weight calculations utilize standard atomic weights as established by the International Union of Pure and Applied Chemistry, ensuring consistency across analytical applications [1] [14]. The precise molecular weight serves as a fundamental parameter for mass spectrometric analysis and quantitative analytical procedures [1]. Isotopic contributions from chlorine-35 and chlorine-37 isotopes create characteristic mass spectral patterns that aid in structural confirmation [14].
Table 1: Molecular Composition Data
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₅Cl₂NO₂ |
| Molecular Weight | 215.67 g/mol [1] [14] | 252.14 g/mol [2] [7] |
| Carbon Atoms | 10 | 10 |
| Hydrogen Atoms | 14 | 15 |
| Chlorine Atoms | 1 | 2 |
| Nitrogen Atoms | 1 | 1 |
| Oxygen Atoms | 2 | 2 |
The Chemical Abstracts Service registry number 88441-14-9 serves as the unique identifier for 2,5-dimethoxy-4-chlorophenethylamine in its free base form [1] [14] [19]. This numerical designation provides unambiguous identification within chemical databases and regulatory frameworks worldwide [1] [14]. The hydrochloride salt form carries the distinct Chemical Abstracts Service number 88441-15-0, differentiating it from the parent compound [2].
Chemical Abstracts Service registry numbers facilitate accurate communication among researchers, regulatory agencies, and commercial suppliers by eliminating potential confusion arising from varied nomenclature systems [1] [14]. These identifiers integrate with international chemical information systems and support regulatory compliance activities [14] [19].
2,5-Dimethoxy-4-chlorophenethylamine hydrochloride belongs to the extensive phenethylamine family, characterized by a fundamental structural framework consisting of a benzene ring connected to an ethylamine side chain through a two-carbon bridge [1]. The core phenethylamine structure can be represented by the general formula C6H5-CH2-CH2-NH2, where the aromatic ring provides the primary pharmacophore and the ethylamine chain serves as the essential binding element for biological activity [1] [2].
The molecular architecture of this compound features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and a chlorine atom at the 4 position, attached to an ethylamine chain . The molecular formula C10H14ClNO2- HCl reflects a molecular weight of 252.14 g/mol for the hydrochloride salt form [4]. The compound exists as a white, odorless crystalline solid in its hydrochloride salt form, which enhances its stability and handling properties compared to the free base [5].
Fundamental Bond Characteristics and Molecular Geometry
The phenethylamine core structure exhibits characteristic bond lengths and angles that define its three-dimensional conformation. The aromatic C-C bonds in the benzene ring typically range from 1.390 to 1.400 Å, consistent with aromatic character [6]. The ethylamine side chain displays C-C bond lengths of approximately 1.53 Å for the aliphatic carbons, while the C-N bond length measures approximately 1.47 Å [6] [7].
The C-C-C-N dihedral angle represents a critical conformational parameter, with the trans conformation (±180°) being energetically favored over the gauche conformation (±60°) [8] [9]. Quantum chemical calculations consistently predict that the extended trans conformation represents the most stable arrangement for substituted phenethylamines, including the target compound [8] [10].
The positioning of methoxy groups at the 2 and 5 positions of the aromatic ring represents a crucial structural feature that significantly influences the compound's pharmacological properties and receptor binding characteristics [11] [12]. This substitution pattern has been extensively studied and is considered optimal for serotonin 5-HT2A receptor binding affinity [13] [14].
Electronic Effects of 2,5-Dimethoxy Substitution
The methoxy substituents at positions 2 and 5 exert pronounced electron-donating effects through resonance mechanisms [12] [15]. These groups contribute electron density to the aromatic π-system, creating regions of enhanced electron density that facilitate favorable interactions with receptor binding sites [11]. The electron-donating nature of methoxy groups contrasts with electron-withdrawing substituents, which generally reduce biological activity in this structural class [12] [15].
Research has demonstrated that the 2,5-dimethoxy substitution pattern provides a unique balance of electronic and steric effects [13]. The methoxy groups adopt in-plane orientations relative to the aromatic ring, maximizing conjugation with the π-electron system while minimizing steric interference [16]. This arrangement allows for optimal overlap between the oxygen lone pairs and the aromatic π-orbitals, resulting in stabilization of the molecular structure [16].
Conformational Preferences and Steric Considerations
The methoxy groups at the 2 and 5 positions display characteristic conformational preferences that influence the overall molecular geometry [17]. Crystallographic studies of related compounds reveal that these substituents preferentially adopt conformations that minimize steric clashes while maximizing electronic stabilization [17]. The average dihedral angles for methoxy group rotation relative to the aromatic plane typically range from 0° to 30°, indicating nearly planar arrangements [17].
The chlorine substituent at the 4-position contributes distinct electronic and steric effects that differentiate this compound from other phenethylamine derivatives [12] [18]. The chlorine atom, with its van der Waals radius of 1.75 Å, introduces moderate steric bulk while exerting electron-withdrawing inductive effects [19].
Electronic Characteristics of 4-Chloro Substitution
The chlorine atom at the para position relative to the ethylamine chain exhibits dual electronic effects [12] [15]. Its electron-withdrawing inductive effect reduces electron density in the aromatic ring, particularly at the ortho and para positions [12]. Simultaneously, the chlorine atom can participate in weak π-donation through its filled p-orbitals, though this effect is significantly weaker than its inductive withdrawal [12].
Studies examining the structure-activity relationships of 4-substituted 2,5-dimethoxyphenethylamines have revealed that electron-withdrawing substituents at the 4-position, including chlorine, generally enhance psychotomimetic activity compared to electron-donating groups [12] [15]. This finding suggests that the electronic properties of the 4-position substituent play a critical role in modulating receptor binding affinity and functional activity [12].
Steric and Conformational Effects
The chlorine atom's moderate size introduces controlled steric effects that can influence both intramolecular and intermolecular interactions [19] [18]. The van der Waals radius of chlorine (1.75 Å) is intermediate between hydrogen (1.20 Å) and larger halogens such as bromine (1.85 Å) and iodine (1.98 Å) [19]. This intermediate size allows for significant receptor interaction without excessive steric hindrance [18].
The 4-chloro substitution can influence the preferred conformations of the ethylamine side chain through both direct steric interactions and electronic effects on the aromatic ring [18]. Computational studies suggest that the chlorine substituent can stabilize certain rotameric forms of the side chain through favorable electrostatic interactions [19].
The structural landscape of phenethylamine derivatives reveals significant diversity in substitution patterns and their corresponding biological activities [2] [20]. 2,5-Dimethoxy-4-chlorophenethylamine hydrochloride represents one member of the extensive 2C-X family, where X denotes various 4-position substituents [21] [22].
Comparative Analysis with 2C-Series Compounds
Comparative structural data reveals systematic trends in molecular properties across the series. 2,5-Dimethoxy-4-bromophenethylamine (2C-B) displays a molecular weight of 244.13 g/mol with CAS number 66142-81-2, while 2,5-dimethoxy-4-iodophenethylamine (2C-I) exhibits a molecular weight of 291.13 g/mol with CAS number 69587-11-7 [22]. The target chloro compound falls intermediate in this series with respect to both molecular weight and halogen size [21].
Electronic and Steric Progression in Halogen Series
The halogen series (Cl, Br, I) at the 4-position demonstrates progressive increases in both size and polarizability [23]. Chlorine's electronegativity (3.0) exceeds that of bromine (2.8) and iodine (2.5), resulting in stronger electron-withdrawing inductive effects [12]. However, the larger halogens exhibit enhanced polarizability, which can influence van der Waals interactions with receptor binding sites [18].
Receptor binding studies have revealed that the progression from chlorine to bromine to iodine at the 4-position generally correlates with increased binding affinity at serotonin 5-HT2A receptors [23]. This trend suggests that the combination of electronic withdrawal and increased polarizability contributes to enhanced receptor recognition [11] [23].
Structural Comparisons with Non-Halogenated Analogues
The comparison extends beyond halogenated derivatives to include alkyl-substituted analogues such as 2,5-dimethoxy-4-methylphenethylamine (2C-D) with molecular formula C11H17NO2 and molecular weight 195.26 g/mol [27]. The methyl substituent at the 4-position provides electron-donating characteristics that contrast sharply with the electron-withdrawing nature of the chloro group [12].
Classical neurotransmitters such as dopamine (3,4-dihydroxyphenethylamine) and the naturally occurring hallucinogen mescaline (3,4,5-trimethoxyphenethylamine) represent additional structural comparators [28]. These compounds demonstrate alternative substitution patterns that achieve biological activity through different mechanisms while maintaining the fundamental phenethylamine scaffold [1] [28].
The conformational behavior of 2,5-dimethoxy-4-chlorophenethylamine hydrochloride represents a critical determinant of its biological activity and receptor binding characteristics [8] [29]. Comprehensive conformational analysis encompasses both the flexibility of the ethylamine side chain and the orientations of the aromatic substituents [30] [31].
Side Chain Conformational Preferences
The ethylamine side chain exhibits rotational freedom around the C-C bonds, giving rise to multiple accessible conformations [8] [9]. The most significant conformational parameter is the C-C-C-N dihedral angle, which can adopt trans (±180°) or gauche (±60°) arrangements [32]. Quantum mechanical calculations consistently predict that the trans conformation represents the global energy minimum, typically lying 2-4 kcal/mol lower in energy than gauche conformers [8] [10].
The extended trans conformation positions the amino group at maximum distance from the aromatic ring, minimizing steric interactions while optimizing the molecular dipole moment for receptor binding [8]. This extended arrangement is believed to represent the bioactive conformation for serotonin 5-HT2A receptor interactions [31].
Aromatic Ring and Substituent Geometries
The aromatic ring maintains planarity with minimal deviation from ideal benzene geometry [6]. Bond angles within the aromatic ring typically range from 118° to 122°, with the presence of substituents causing minor distortions from the ideal 120° value [6] [7]. The methoxy substituents at positions 2 and 5 adopt nearly coplanar arrangements with the aromatic ring to maximize resonance stabilization [17].
Crystallographic studies of related phenethylamine structures reveal that the phenyl ring-ethylamine chain angle approximates 90°, indicating a perpendicular orientation that optimizes both electronic interactions and steric accommodation [33] [34]. This geometric arrangement facilitates the formation of the characteristic charge-transfer complexes believed to be important for receptor binding [18].
Dynamic Conformational Behavior
Molecular dynamics simulations indicate that phenethylamine derivatives exhibit significant conformational flexibility in solution, with rapid interconversion between accessible conformers [35] [29]. The barrier to rotation around the C-C bonds in the ethylamine chain is relatively low (approximately 3-5 kcal/mol), allowing for facile conformational sampling at physiological temperatures [8].
The presence of the chlorine substituent at the 4-position introduces additional conformational constraints through both steric and electronic effects [19]. The electron-withdrawing nature of chlorine can stabilize certain conformers through favorable electrostatic interactions with the positively charged amino group [19].
Crystallographic and Computational Validation
X-ray crystallographic data for related phenethylamine structures provide experimental validation of theoretical conformational predictions [30] [36]. Observed dihedral angles in crystal structures typically fall within the ranges predicted by quantum chemical calculations, supporting the accuracy of computational conformational analysis [17] [37].